molecular formula C4H4N2O B3021889 4-Hydroxypyrimidine CAS No. 51953-18-5

4-Hydroxypyrimidine

Cat. No. B3021889
CAS RN: 51953-18-5
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine is an aromatic heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. It exists in both natural and synthetic forms. Its pharmacological properties span a wide range, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

2.

Synthesis Analysis

Numerous methods have been developed for synthesizing pyrimidines, including 4-hydroxypyrimidine derivatives. These methods involve various reactions such as condensation, cyclization, and substitution. Researchers have explored diverse synthetic routes to access these compounds, enabling the development of novel derivatives with enhanced properties .

3.

Molecular Structure Analysis

The molecular structure of 4-hydroxypyrimidine consists of a six-membered ring with nitrogen atoms at positions 1 and 3. The hydroxyl group at position 4 contributes to its unique properties. Crystallographic studies have provided insights into its three-dimensional arrangement and interactions with other molecules .

4.

Chemical Reactions Analysis

4-Hydroxypyrimidine participates in various chemical reactions, including substitution, oxidation, and cyclization. These reactions lead to the formation of diverse derivatives with altered functional groups. Understanding the reactivity of 4-hydroxypyrimidine is crucial for designing targeted modifications .

5.

Scientific Research Applications

1. Design of 2D-MOFs with Conductive Capabilities 4-Hydroxypyrimidine has been used in the design of an unusual 2D-MOF (Metal-Organic Framework) based on copper and 4-hydroxypyrimidine-5-carbonitrile as the linker . This MOF has conductive capabilities and its layered structure can be modulated between 3.01 to 2.78 Å interlayer separation, with varying conductive properties depending on the application of pressure or H doping . This opens up possibilities for the development of novel layered materials with tunable and efficient properties for pressure-based sensors .

Antitumor Activity

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated against four human tumor cell lines (MGC-803, PC-3, A549, H1975) . Most of the compounds showed moderate anti-proliferative activities, with one compound displaying excellent anti-proliferative activity . This compound induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the S phase to inhibit cell proliferation .

Anti-inflammatory Activity

The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines, which includes 4-hydroxypyrimidine, contributed to enhanced anti-inflammatory activity . Two compounds produced by the coupling of 4-hydrazino-pyrrolopyrimidines and benzaldehyde also exhibited noticeable anti-inflammatory activity .

Luminescence

MOFs, which are materials constituted by organic ligands coordinated to metal ions or clusters defining a porous and crystalline network, have received great interest due to their structural tunability and the properties that arise from their topological features . Some of these MOFs, including those that incorporate 4-hydroxypyrimidine, have been studied for their properties in luminescence .

Gas Adsorption

MOFs, including those that incorporate 4-hydroxypyrimidine, have been studied for their properties in gas adsorption . These materials have potential applications in gas storage, separation, and sensing .

Optical Storage

MOFs, including those that incorporate 4-hydroxypyrimidine, have been studied for their properties in optical storage . These materials have potential applications in data storage and retrieval .

properties

IUPAC Name

1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CNC1=O
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID5063524
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Molecular Weight

96.09 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyrimidine
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Vapor Pressure

0.0000664 [mmHg]
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Product Name

4-Hydroxypyrimidine

CAS RN

4562-27-0, 51953-17-4
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Synthesis routes and methods I

Procedure details

When an equivalent amount of 4-pyrimidone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19, 2-(1,6-dihydro-6-oxopyrimidin-1-yl)ethyl chloride is isolated after column chromatography (4-pyrimidone, Aldrich, 34%, B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrimidine
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4-Hydroxypyrimidine
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4-Hydroxypyrimidine
Reactant of Route 4
4-Hydroxypyrimidine
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4-Hydroxypyrimidine
Reactant of Route 6
4-Hydroxypyrimidine

Q & A

ANone: The molecular formula of 4-Hydroxypyrimidine is C4H4N2O, and its molecular weight is 96.09 g/mol.

A: Researchers have used various spectroscopic techniques to characterize 4-Hydroxypyrimidine and its derivatives. These include: * NMR spectroscopy (1H and 13C NMR): Used to determine the structure and tautomeric forms of the compound and its derivatives. []* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, particularly regarding tautomeric forms. []* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, often coupled with techniques like GC-MS/MS. [] * UV-Vis Spectroscopy: Useful for studying the compound's electronic transitions and complexation behavior with metals. []

A: Tautomerism refers to the dynamic equilibrium between two structural isomers of a compound that differ in the position of a proton and often a double bond. 4-Hydroxypyrimidine can exist in two main tautomeric forms: the 4-hydroxypyrimidine (enol form) and 4(3H)-pyrimidinone (keto form). []

A: The position of the tautomeric equilibrium is influenced by several factors, including:* Solvent: Polar solvents tend to favor the keto form, while non-polar solvents favor the enol form. [, ] * Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the stability of each tautomer. For instance, attaching an OH or SH group stabilizes the dioxo or oxo-thione forms, respectively. []* pH: The protonation state of the molecule can shift the equilibrium.

A: The stability of 4-Hydroxypyrimidine can be influenced by factors such as:* pH: The compound may be susceptible to degradation under strongly acidic or basic conditions. * Temperature: Elevated temperatures can lead to decomposition. * Light: Exposure to UV light may cause photodegradation. []

A: While specific information about material compatibility is limited in the provided research, it's important to consider potential interactions with:* Strong oxidizing or reducing agents: These could react with the pyrimidine ring.* Metals: The compound may form complexes with certain metal ions, potentially affecting its stability and properties. []

A: While 4-Hydroxypyrimidine itself may not be a widely recognized catalyst, derivatives like 2-hydroxypyrimidine can act as co-substrates for certain enzymes like xanthine oxidase. []

A: Yes, computational chemistry tools have been employed to investigate 4-Hydroxypyrimidine. Examples include:* Density Functional Theory (DFT) calculations: Used to study the electronic structure, tautomerism, and potential energy surfaces of the molecule. [, ] * Molecular Modeling: Applied to explore the conformational space and interactions of 4-Hydroxypyrimidine and its derivatives. []

ANone: Structural modifications to the 4-Hydroxypyrimidine scaffold can significantly influence its properties, including:

  • Tautomeric Equilibrium: As mentioned earlier, the addition of electron-donating or withdrawing groups can shift the equilibrium between the enol and keto forms. [, ]
  • Metal Complexation: The nature and position of substituents can affect the ability of the compound to chelate metal ions. []
  • Biological Activity: Substitutions on the pyrimidine ring can dramatically alter biological activity, leading to compounds with diverse applications, such as fungicides [] or CXCR2 chemokine receptor antagonists. []

A: Various synthetic routes are available for 4-Hydroxypyrimidine and its derivatives. Common methods include:* Cyclization Reactions: Starting materials like N-cyano-cyanoaceto derivatives can be cyclized to form pyrimidine rings. []* Condensation Reactions: For instance, the reaction of 3-ethoxycarhonylcoumarin with thiourea can yield 2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin. []

A: The diverse structure and properties of 4-Hydroxypyrimidine and its derivatives lend themselves to various applications, including:* Pharmaceuticals: Derivatives have been investigated for their potential as CXCR2 chemokine receptor antagonists, which could be relevant for treating inflammatory diseases. []* Agrochemicals: Some derivatives have shown promising fungicidal activity. []* Materials Science: The ability of certain derivatives to form strong hydrogen bonds, such as ureidopyrimidinones, makes them interesting building blocks for supramolecular assemblies and materials. [, ]

ANone: Various analytical techniques are employed to characterize and quantify 4-Hydroxypyrimidine and related compounds. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with UV detection. []
  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Allows for the separation, identification, and quantification of the compound and its metabolites in complex mixtures. []
  • X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state forms, including information about intermolecular interactions and tautomeric forms. []

A: While limited information is available in the provided research regarding the specific environmental impact of 4-Hydroxypyrimidine, studies on the pesticide pirimicarb, which contains a 4-hydroxypyrimidine moiety, highlight the importance of understanding the compound's fate in the environment. Research has shown that pirimicarb undergoes photodegradation under both natural and artificial sunlight, with several degradation products identified. [] This suggests the need for further investigation into the persistence, bioaccumulation potential, and potential ecotoxicological effects of 4-Hydroxypyrimidine and its derivatives.

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